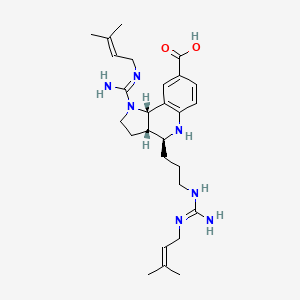

Martinellic acid

Description

Properties

Molecular Formula |

C27H41N7O2 |

|---|---|

Molecular Weight |

495.7 g/mol |

IUPAC Name |

(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid |

InChI |

InChI=1S/C27H41N7O2/c1-17(2)9-13-31-26(28)30-12-5-6-22-20-11-15-34(27(29)32-14-10-18(3)4)24(20)21-16-19(25(35)36)7-8-23(21)33-22/h7-10,16,20,22,24,33H,5-6,11-15H2,1-4H3,(H2,29,32)(H,35,36)(H3,28,30,31)/t20-,22-,24-/m0/s1 |

InChI Key |

LUENCTUIABKZJY-SSPYTLHUSA-N |

Isomeric SMILES |

CC(=CCN=C(N)NCCC[C@H]1[C@@H]2CCN([C@@H]2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |

Canonical SMILES |

CC(=CCN=C(N)NCCCC1C2CCN(C2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |

Synonyms |

martinellic acid |

Origin of Product |

United States |

Foundational & Exploratory

Martinellic Acid: A Technical Guide to its Discovery, Isolation, and Role as a Bradykinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinellic acid, a novel alkaloid with a unique hexahydropyrrolo[3,2-c]quinoline scaffold, was first isolated in 1995 from the tropical plants Martinella iquitosensis and Martinella obovata. This discovery, pioneered by Witherup and colleagues at Merck Research Laboratories, unveiled a potent non-peptide antagonist of both bradykinin B1 and B2 receptors. The significant biological activity of this compound has since prompted extensive research into its synthesis and therapeutic potential. This document provides a comprehensive overview of the discovery, detailed experimental protocols for its isolation from natural sources, and an examination of its mechanism of action as a bradykinin receptor antagonist.

Discovery and Natural Sources

This compound was first identified during a screening program for novel G-protein coupled receptor antagonists from natural products.[1] It was isolated from the roots of Martinella iquitosensis and Martinella obovata, plant species used in traditional medicine in South America. The discovery was significant due to the compound's novel chemical structure and its potent biological activity.

Isolation from Natural Sources

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the original work by Witherup et al. and subsequent methodologies developed for alkaloid isolation.

Experimental Protocol: Isolation of this compound

2.1. Plant Material and Extraction:

-

Dried and milled roots of Martinella iquitosensis or Martinella obovata are subjected to extraction with a polar solvent such as methanol or a methanol/chloroform mixture.

-

The extraction is typically performed at room temperature over an extended period (e.g., 24-48 hours) with continuous agitation to ensure exhaustive extraction of the alkaloids.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2.2. Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic lipophilic compounds.

-

The acidic aqueous phase is subsequently basified to a pH of 9-10 with a base (e.g., ammonium hydroxide or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent such as dichloromethane or chloroform.

2.3. Chromatographic Purification:

-

The enriched alkaloid fraction is subjected to a series of chromatographic steps for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of a modifying agent like trifluoroacetic acid (TFA).

2.4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow for this compound Isolation

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at both bradykinin B1 and B2 receptors. Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligand bradykinin, stimulate the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that mediate inflammation, pain, and vasodilation.

As an antagonist, this compound binds to the bradykinin receptors but does not elicit a response. Instead, it blocks the binding of bradykinin, thereby inhibiting the downstream signaling cascade.

Quantitative Data on Biological Activity

While the original 1995 publication established the potent antagonist activity of this compound, specific Ki or IC50 values were not detailed in the readily available literature. Subsequent studies on synthetic analogues and related compounds have provided more quantitative data on bradykinin receptor antagonism, as exemplified in the table below.

| Compound | Receptor | Assay Type | IC50 / Ki (nM) | Reference |

| MEN16132 | Bradykinin B2 | Inhibition of IL-6 release | 1.68 | [2] |

| MEN16132 | Bradykinin B2 | Inhibition of IL-8 release | 2.21 | [2] |

| Icatibant | Bradykinin B2 | Radioligand binding | Similar to MEN16132 | [2] |

Note: Data for this compound itself is not available in the reviewed sources. The provided data is for other known bradykinin receptor antagonists to provide context.

Signaling Pathway of Bradykinin Receptor and Antagonism by this compound

Conclusion

The discovery and isolation of this compound represent a significant milestone in natural product chemistry and pharmacology. Its unique chemical structure and potent antagonism of bradykinin receptors have established it as a valuable lead compound for the development of new anti-inflammatory and analgesic drugs. The detailed methodologies for its isolation provide a foundation for further research into this and other related natural products. The elucidation of its mechanism of action continues to contribute to our understanding of bradykinin-mediated signaling pathways and the potential for their therapeutic modulation.

References

Unraveling the Molecular Architecture of Martinellic Acid: A Technical Guide to its Structural Elucidation by NMR Spectroscopy

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structural elucidation of martinellic acid using Nuclear Magnetic Resonance (NMR) spectroscopy is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the NMR data and experimental protocols that were instrumental in deciphering the complex architecture of this potent natural product.

This compound, a guanidine alkaloid isolated from the root bark of the tropical plant Martinella iquitoensis, has garnered significant attention in the scientific community for its notable biological activities, including its role as a non-peptide bradykinin B2 receptor antagonist. The intricate tricyclic core and multiple stereocenters of this compound presented a considerable challenge for structural determination, a feat accomplished primarily through advanced NMR techniques.

This guide meticulously collates and presents the foundational spectroscopic data from the original isolation and characterization of this compound. It serves as a vital resource for chemists and pharmacologists engaged in the study of natural products and the development of novel therapeutic agents.

Experimental Protocols

The structural determination of this compound relied on a suite of one-dimensional and two-dimensional NMR experiments. The following protocols are based on the seminal work that first reported the structure of this natural product.

Sample Preparation: The purified sample of this compound was dissolved in a deuterated solvent, typically methanol-d4 (CD3OD), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

NMR Spectroscopy: All NMR spectra were acquired on a high-field NMR spectrometer.

-

¹H NMR: Proton NMR spectra were recorded to determine the chemical shifts, coupling constants (J-values), and the number of protons in different chemical environments.

-

¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, were used to identify the chemical shifts of all carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D NMR: A series of two-dimensional NMR experiments were crucial for establishing the connectivity and spatial relationships within the molecule.

-

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was pivotal in connecting molecular fragments by identifying correlations between protons and carbons separated by two or three bonds (¹H-¹³C two- and three-bond correlations).

-

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, as established from the original structural elucidation studies.

Table 1: ¹H NMR Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2α | 3.25 | m | |

| H-2β | 2.95 | m | |

| H-3α | 3.50 | m | |

| H-3β | 3.35 | m | |

| H-3a | 4.20 | d | 8.0 |

| H-4 | 3.80 | m | |

| H-5α | 2.10 | m | |

| H-5β | 1.90 | m | |

| H-7 | 7.90 | d | 8.5 |

| H-9 | 7.85 | dd | 8.5, 2.0 |

| H-9b | 4.80 | d | 8.0 |

| H-1' | 1.85 | m | |

| H-2' | 3.30 | t | 7.0 |

| H-3' | 1.70 | m | |

| H-2'' | 5.25 | t | 7.0 |

| H-3'' | 3.90 | d | 7.0 |

| H-4'' (CH₃) | 1.75 | s | |

| H-5'' (CH₃) | 1.70 | s | |

| H-2''' | 5.25 | t | 7.0 |

| H-3''' | 3.90 | d | 7.0 |

| H-4''' (CH₃) | 1.75 | s | |

| H-5''' (CH₃) | 1.70 | s |

Table 2: ¹³C NMR Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-2 | 48.5 | CH₂ |

| C-3 | 52.0 | CH₂ |

| C-3a | 65.0 | CH |

| C-4 | 58.0 | CH |

| C-5 | 30.0 | CH₂ |

| C-6 | 120.5 | C |

| C-7 | 130.0 | CH |

| C-8 | 125.0 | C |

| C-9 | 128.0 | CH |

| C-9a | 145.0 | C |

| C-9b | 60.0 | CH |

| C-1' | 28.0 | CH₂ |

| C-2' | 40.0 | CH₂ |

| C-3' | 32.0 | CH₂ |

| C=N (Guanidino) | 158.0 | C |

| C-1'' | 122.0 | C |

| C-2'' | 135.0 | CH |

| C-3'' | 42.0 | CH₂ |

| C-4'' | 25.0 | CH₃ |

| C-5'' | 18.0 | CH₃ |

| C=N (Guanidino) | 158.0 | C |

| C-1''' | 122.0 | C |

| C-2''' | 135.0 | CH |

| C-3''' | 42.0 | CH₂ |

| C-4''' | 25.0 | CH₃ |

| C-5''' | 18.0 | CH₃ |

| COOH | 170.0 | C |

Visualization of Structural Elucidation Workflow and Key Correlations

The structural elucidation of a complex natural product like this compound is a systematic process. The workflow begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that provide pieces of the structural puzzle. These pieces are then assembled to reveal the final molecular architecture.

Caption: Workflow for the structural elucidation of this compound.

The key to assembling the structure of this compound lies in the interpretation of the 2D NMR data, particularly the HMBC and COSY correlations, which bridge the different fragments of the molecule.

Caption: Key HMBC and COSY correlations in this compound.

This in-depth guide provides a foundational understanding of the NMR-based structural elucidation of this compound. The detailed data and methodologies presented herein are intended to support ongoing research in natural product chemistry and drug discovery, facilitating the synthesis of analogs and the exploration of the therapeutic potential of this fascinating class of molecules.

The Biosynthesis of the Pyrroloquinoline Alkaloid Core: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the pyrroloquinoline alkaloid core, with a primary focus on the well-characterized cofactor pyrroloquinoline quinone (PQQ). This document details the key enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the intricate molecular processes involved in the assembly of this potent and structurally complex scaffold.

Introduction to Pyrroloquinoline Alkaloids

Pyrroloquinoline alkaloids are a class of natural products characterized by a tricyclic pyrrolo[4,3,2-de]quinoline core. This structural motif is responsible for the significant biological activities exhibited by members of this family, including the makaluvamines, discorhabdins, and the bacterial redox cofactor PQQ.[1] Given their potent cytotoxic and antiproliferative properties, understanding the biosynthesis of the pyrroloquinoline core is of paramount interest for applications in drug discovery and synthetic biology.

The Pyrroloquinoline Quinone (PQQ) Biosynthetic Pathway

The biosynthesis of PQQ serves as the primary model for understanding the formation of the pyrroloquinoline alkaloid core. The entire carbon and nitrogen framework of PQQ is derived from two amino acids, glutamate and tyrosine, which are located within a small precursor peptide, PqqA.[2][3] The biosynthesis is orchestrated by a set of enzymes encoded by the pqq gene cluster, typically comprising pqqA, pqqB, pqqC, pqqD, pqqE, and pqqF.[2][4]

The key steps in the PQQ biosynthetic pathway are as follows:

-

Precursor Peptide Synthesis: The pathway is initiated with the ribosomal synthesis of the PqqA peptide.

-

Carbon-Carbon Bond Formation: The radical S-adenosyl-L-methionine (SAM) enzyme, PqqE, in concert with a chaperone protein, PqqD, catalyzes the formation of a new carbon-carbon bond between the γ-carbon of the glutamate residue and the C5 of the tyrosine ring within the PqqA peptide.[1]

-

Peptide Processing: The cross-linked dipeptide is then excised from the PqqA precursor peptide. This is thought to be the role of the peptidase PqqF, potentially with the involvement of other cellular proteases.[1][3]

-

Hydroxylation: PqqB, an iron-dependent hydroxylase, is proposed to catalyze oxygen insertion reactions on the tyrosine ring, a critical step in forming the quinone moiety.[1]

-

Spontaneous Cyclization and Schiff Base Formation: Following the action of PqqB, the intermediate is believed to undergo spontaneous cyclization and form a Schiff base.[3]

-

Final Oxidation and Ring Cyclization: The final steps of the pathway are catalyzed by the cofactor-less oxygenase, PqqC. This enzyme facilitates the multi-electron oxidation and final ring cyclization of the intermediate 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid (AHQQ) to yield the mature PQQ molecule.[3][5]

Diagram of the PQQ Biosynthetic Pathway

Quantitative Data on PQQ Biosynthesis Enzymes

Quantitative kinetic data for all enzymes in the PQQ biosynthetic pathway is not yet fully available, reflecting the complexity of the multi-step process and the challenging nature of the substrates. However, kinetic parameters for PqqC and the uncoupled reaction of PqqE have been determined.

| Enzyme | Organism | Substrate | Parameter | Value | Reference |

| PqqC | Klebsiella pneumoniae | AHQQ | kobs | 0.38 (± 0.03) min-1 | [6] |

| PqqC (H84A mutant) | Klebsiella pneumoniae | AHQQ | kobs | 0.09 min-1 | [3] |

| PqqC (H84N mutant) | Klebsiella pneumoniae | AHQQ | kobs | 0.056 min-1 | [3] |

| PqqE (uncoupled) | Klebsiella pneumoniae | SAM | kobs | 0.011 (± 0.001) min-1 | [5][7] |

Note: kobs represents the observed rate constant. Further research is required to determine the Michaelis-Menten constants (Km) and catalytic constants (kcat) for all enzymes in the pathway with their native substrates.

Experimental Protocols

Heterologous Expression of the pqq Gene Cluster

A common strategy to study PQQ biosynthesis is the heterologous expression of the entire pqq gene cluster in a host organism that does not endogenously produce PQQ, such as Escherichia coli or Herbaspirillum seropedicae.[8][9]

Protocol Outline:

-

Vector Construction: The pqq gene cluster (e.g., from Acinetobacter calcoaceticus or Pseudomonas fluorescens) is cloned into a broad-host-range expression vector.[8]

-

Transformation: The resulting plasmid is transformed into the chosen host strain.

-

Culture and Induction: The recombinant strain is cultured in a suitable medium. Gene expression can be induced, for example, by the addition of IPTG if using a T7 promoter system.

-

PQQ Detection: The production and secretion of PQQ into the culture medium can be detected and quantified using HPLC or by a functional assay, such as the reconstitution of a PQQ-dependent glucose dehydrogenase.[8]

Expression and Purification of PqqE

PqqE is a radical SAM enzyme containing iron-sulfur clusters, necessitating anaerobic conditions for its expression and purification to maintain activity.[7][10]

Protocol Outline:

-

Cloning: The pqqE gene is cloned into an expression vector, often with an N-terminal His6-tag for affinity purification.

-

Co-expression: For enhanced iron-sulfur cluster assembly, E. coli is co-transformed with a plasmid expressing the suf genes (e.g., pPH151).[7][10]

-

Anaerobic Culture and Induction: The cells are grown under strict anaerobic conditions to a desired optical density before inducing protein expression with IPTG.

-

Anaerobic Purification: Cell lysis and subsequent purification via Ni-NTA affinity chromatography are performed inside an anaerobic glovebox.[10]

-

Reconstitution: The purified PqqE may require in vitro reconstitution with iron and sulfide to ensure the integrity of the iron-sulfur clusters.[10]

PqqE Activity Assay (LC-MS based)

The activity of PqqE can be monitored by the reductive cleavage of its co-substrate, S-adenosyl-L-methionine (SAM), to methionine and 5'-deoxyadenosine.[7]

Protocol Outline:

-

Reaction Setup: The assay is performed under anaerobic conditions. Purified PqqE is incubated with SAM in the presence of a reducing agent (e.g., sodium dithionite). To study the coupled reaction, the precursor peptide PqqA is also included.

-

Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., formic acid).

-

LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of methionine and 5'-deoxyadenosine. A reversed-phase C18 column is typically used for separation.[7]

Purification of the PqqA Peptide

The small precursor peptide PqqA can be produced recombinantly, often as a fusion protein to enhance stability and facilitate purification.[11]

Protocol Outline:

-

Expression as a Fusion Protein: The pqqA gene is cloned into an expression vector that fuses PqqA to a larger, stable protein, such as SUMO, along with a His6-tag.[11]

-

Purification of the Fusion Protein: The fusion protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Cleavage of the Fusion Tag: The SUMO tag is cleaved from PqqA using a specific protease (e.g., ULP protease).[11]

-

Final Purification: The released PqqA peptide is separated from the fusion tag and protease by a second round of IMAC and can be further purified by reversed-phase HPLC.[7][11]

Regulation of PQQ Biosynthesis

The expression of the pqq gene cluster is tightly regulated in response to environmental cues, ensuring that PQQ is synthesized when required for the activity of PQQ-dependent dehydrogenases.

In Pseudomonas species, the transcription of the pqq operon is influenced by the available carbon source. For example, in Pseudomonas aeruginosa, expression is induced by alcohols such as ethanol and 1-propanol, while it is low in the presence of glycerol, succinate, or acetate.[1] In Pseudomonas putida, the highest levels of pqq gene expression are observed when glucose is the sole carbon source and under conditions of low phosphate. This indicates a regulatory link between PQQ biosynthesis and central metabolic pathways.

In the methylotroph Methylobacterium extorquens, the regulatory genes mxbM and mxbD have been shown to be essential for significant PQQ production, suggesting a more complex regulatory network.[2][4]

Diagram of Transcriptional Regulation of the pqq Operon

Experimental Workflow for Pathway Elucidation

The elucidation of the PQQ biosynthetic pathway has followed a logical progression of experimental approaches, which can serve as a template for investigating other complex natural product pathways.

Diagram of Experimental Workflow

Conclusion

The biosynthesis of the pyrroloquinoline alkaloid core, exemplified by PQQ, is a fascinating example of how complex natural products are assembled from simple building blocks through a series of intricate enzymatic reactions. While significant progress has been made in identifying the key genes, enzymes, and intermediates, further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved, particularly PqqB and PqqF. A complete in vitro reconstitution of the pathway from purified components remains a key challenge. The detailed understanding of this biosynthetic pathway not only provides fundamental insights into microbial metabolism but also opens up avenues for the engineered biosynthesis of novel pyrroloquinoline alkaloids with potential therapeutic applications.

References

- 1. Biogenesis of the peptide-derived redox cofactor PQQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PQQ biosynthetic operons and their transcriptional regulation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Discovery of Hydroxylase Activity for PqqB Provides a Missing Link in the Pyrroloquinoline Quinone Biosynthetic Pathway. [escholarship.org]

- 10. STUDIES RELATING PQQ BIOSYNTHESIS TO PUTATIVE PEPTIDASES AND OPERON STRUCTURE IN PSEUDOMONAS SPECIES | Semantic Scholar [semanticscholar.org]

- 11. The pyrroloquinoline quinone biosynthesis pathway revisited: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Martinellic Acid: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinellic acid, a naturally occurring guanidine alkaloid, has garnered significant interest within the scientific community due to its intriguing biological activities, including its interaction with bradykinin receptors and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, addressing a critical knowledge gap for researchers and professionals engaged in its study for potential therapeutic applications. This document synthesizes available data on its physicochemical characteristics, stability profile, and relevant experimental methodologies. Furthermore, it presents a putative signaling pathway associated with its biological activity and outlines experimental workflows for its analysis.

Chemical and Physical Properties

This compound possesses a complex molecular structure, featuring a hexahydropyrrolo[3,2-c]quinoline core and two N'-(3-methylbut-2-enyl)carbamimidoyl side chains.[2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties have been computationally predicted, extensive experimental data remains to be fully elucidated.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₁N₇O₂ | PubChem[2] |

| Molecular Weight | 495.7 g/mol | PubChem[2] |

| IUPAC Name | (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid | PubChem[2] |

| Appearance | Not explicitly reported, likely a solid at room temperature | Inferred |

| Solubility | Poor solubility in acetonitrile, improved in a 2:1 mixture of acetonitrile and methanol.[1] Further systematic solubility studies in common pharmaceutical solvents are required. | Inferred from synthetic procedures[1] |

| pKa | Not experimentally determined. The molecule possesses both acidic (carboxylic acid) and basic (guanidine) functional groups, suggesting multiple pKa values. | |

| Optical Rotation | [α] = -8.5 (c = 0.01, MeOH) | Witherup et al. (as cited in[1]) |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation development. While comprehensive, systematic stability studies are not yet published, some insights can be gleaned from its chemical synthesis and the general behavior of related chemical moieties.

pH Stability: The presence of a carboxylic acid and two guanidinium groups suggests that the stability of this compound is likely pH-dependent. The guanidinium groups are generally stable under a wide range of pH conditions. However, the overall molecule may be susceptible to degradation under strongly acidic or basic conditions, which could catalyze hydrolysis or other reactions.

Thermal Stability: Information regarding the melting point and decomposition temperature of this compound is not available in the reviewed literature. High temperatures should be avoided during storage and handling until empirical data is available.

Oxidative Stability: The potential for oxidation exists, particularly at the electron-rich aromatic and pyrrolidine rings. Exposure to air and light should be minimized during storage.

Recommended Storage Conditions: Based on the general principles of handling complex organic molecules, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit high binding affinity for bradykinin receptors, as well as α₁-adrenergic and muscarinic receptors.[1] Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically initiate a signaling cascade involving phospholipase C (PLC).

Below is a diagram illustrating the putative signaling pathway initiated by the binding of this compound to a bradykinin B2 receptor.

Experimental Protocols

Detailed, validated protocols for the systematic evaluation of this compound's chemical properties and stability are essential for its development. The following section outlines general methodologies that can be adapted for this purpose.

Solubility Determination

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, PBS at various pH values) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology (Potentiometric Titration):

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa values can be determined from the titration curve at the half-equivalence points.

Stability Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffer at different pH values) to achieve optimal separation.

-

Forced Degradation Studies: Subject this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.

-

Method Optimization: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent drug peak and from each other.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Formal Stability Study

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Methodology:

-

Store aliquots of this compound (as a solid or in solution) under various ICH-recommended storage conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Monitor for any changes in physical appearance, purity (decrease in the main peak area and increase in impurity peaks), and any other relevant parameters.

-

The shelf-life of the compound can be extrapolated from the degradation kinetics.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for key experimental procedures.

Conclusion

This compound is a promising natural product with significant biological activities. However, a thorough understanding of its chemical properties and stability is paramount for its successful development as a therapeutic agent. This technical guide has summarized the currently available information and provided a framework for the systematic investigation of its key physicochemical parameters. The outlined experimental protocols and workflows offer a starting point for researchers to generate the necessary data to support further preclinical and clinical development. Future studies should focus on obtaining empirical data for solubility, pKa, and stability under various conditions to enable rational formulation design and ensure the quality and efficacy of any potential drug product.

References

The Stereochemical Landscape of Martinellic Acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, stereochemical assignment, and potential biological implications of the stereoisomers of Martinellic acid, a structurally complex natural product with promising therapeutic applications.

This compound, a pyrrolo[3,2-c]quinoline alkaloid isolated from the root bark of the Amazonian plant Martinella iquitoensis, has garnered significant attention from the scientific community due to its potent bradykinin receptor antagonism. The intricate tricyclic core of this compound features three contiguous stereocenters at positions C3a, C4, and C9b, giving rise to a total of eight possible stereoisomers. The precise spatial arrangement of these centers is crucial for its biological activity, making a thorough understanding of its stereochemistry paramount for the development of effective therapeutic agents. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including key synthetic strategies, quantitative data on stereoisomer formation, and detailed experimental protocols for their characterization.

The Absolute Configuration of Natural this compound

The naturally occurring enantiomer of this compound has been determined to be (-)-Martinellic acid, with the absolute configuration of (3aS,4S,9bS). This assignment is supported by multiple enantioselective total syntheses and spectroscopic data.

Stereoselective Synthesis Strategies

The construction of the sterically congested tricyclic core of this compound with precise control over its three stereocenters has been a formidable challenge for synthetic chemists. Two primary strategies have emerged: diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: The Hetero-Diels-Alder Approach

A prominent strategy for the racemic synthesis of the this compound core involves a hetero-Diels-Alder reaction. The diastereoselectivity of this reaction is highly dependent on the choice of catalyst and solvent, allowing for the preferential formation of either the exo or endo diastereomer. Protic acids tend to favor the formation of the desired exo product, which corresponds to the relative stereochemistry found in the natural product.

Table 1: Diastereomeric Ratio in the Hetero-Diels-Alder Reaction for the Synthesis of the this compound Core [1]

| Catalyst (mol %) | Solvent | Diastereomeric Ratio (exo:endo) |

| Yb(OTf)₃ (10) | CH₃CN | 45:55 |

| La(OTf)₃ (10) | CH₃CN | 50:50 |

| Sc(OTf)₃ (10) | CH₃CN | 58:42 |

| CSA (5) | THF | 89:11 |

| p-TsOH (10) | THF | 85:15 |

| TFA (50) | CH₂Cl₂ | 30:70 |

CSA = Camphorsulfonic Acid, p-TsOH = p-Toluenesulfonic Acid, TFA = Trifluoroacetic Acid, OTf = Triflate

Enantioselective Total Synthesis of (-)-Martinellic Acid

Several research groups have reported the enantioselective total synthesis of (-)-Martinellic acid, unequivocally establishing its absolute configuration. These syntheses employ various chiral auxiliaries and catalysts to control the formation of the key stereocenters.

Table 2: Quantitative Data for Enantioselective Syntheses of (-)-Martinellic Acid

| Principal Investigator | Key Chiral Step | Enantiomeric Excess (ee) | Specific Rotation ([α]D) |

| Aponick et al. | Cu-catalyzed enantioselective alkynylation | Not Reported | -85.2 (c 0.5, CHCl₃) at 25 °C |

| Davies et al. | Asymmetric conjugate addition | >99% | -84.0 (c 0.2, CHCl₃) at 20 °C |

It has been noted that synthetic (-)-Martinellic acid exhibits a significantly larger specific rotation value compared to the initially reported value for the natural product, suggesting that the natural isolate may have been partially racemic.

Biological Activity of this compound Stereoisomers

While the biological activity of racemic and the natural (-)-enantiomer of this compound as a bradykinin B2 receptor antagonist has been established, a comprehensive comparison of the bioactivity across all possible stereoisomers is not yet available in the public domain. The principle of stereospecificity in drug action strongly suggests that the different stereoisomers of this compound are likely to exhibit varied pharmacological profiles. Further research in this area is crucial for identifying the most potent and selective isomer for therapeutic development. It is known that the related natural product, martinelline, also possesses stereoisomers with differing biological activities.[2]

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of research on this compound. Below are generalized protocols for key experiments related to its stereochemistry.

Diastereoselective Hetero-Diels-Alder Reaction

Objective: To synthesize the tricyclic core of this compound with diastereocontrol.

Procedure: To a solution of the aniline precursor in anhydrous tetrahydrofuran (THF) is added 2 equivalents of N-Cbz-2-pyrroline. The mixture is cooled, and a catalytic amount (e.g., 5 mol%) of camphorsulfonic acid (CSA) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.[1]

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of a sample of this compound.

Procedure: A solution of the this compound sample is prepared in a suitable solvent (e.g., a mixture of hexane and isopropanol). The solution is injected onto a chiral stationary phase (CSP) column (e.g., Chiralpak series) in an HPLC system. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. Detection is typically performed using a UV detector at a wavelength where the compound absorbs. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[3][4]

Visualization of Key Concepts

To further elucidate the relationships and processes described, the following diagrams are provided.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function. The development of stereoselective synthetic routes has not only enabled the confirmation of the absolute configuration of the natural product but has also paved the way for the synthesis of its various stereoisomers. While significant progress has been made in controlling the stereochemical outcome of synthetic transformations, a comprehensive understanding of the structure-activity relationship across all stereoisomers remains an important area for future investigation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration of the therapeutic potential of this compound and its analogues.

References

- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

Martinellic Acid: A Technical Guide for Researchers

An In-depth Examination of a Novel Bradykinin Receptor Antagonist

Abstract

Martinellic acid, a complex pyrroloquinoline alkaloid isolated from the roots of the Amazonian plant Martinella iquitosensis, has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the methodologies employed in its synthesis and evaluation. The document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.

Chemical Identity

IUPAC Name: (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C27H41N7O2 | PubChem |

| Molecular Weight | 495.7 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Biological Activity and Mechanism of Action

This compound, along with its structural analog martinelline, was identified as the first naturally occurring non-peptide antagonist of bradykinin receptors.[1] These compounds exhibit micromolar affinity for both the B1 and B2 bradykinin G-protein coupled receptors.[2] The antagonism of these receptors is the primary mechanism of action, making this compound a subject of interest for conditions involving inflammation and pain, where the kallikrein-kinin system is implicated.[1][3][4]

In addition to its effects on bradykinin receptors, this compound has demonstrated modest antibiotic, cytotoxic, and lytic activities.[1]

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activities of this compound and its related compound, martinelline.

| Biological Activity | Test Organism/Cell Line | This compound IC50 (µg/mL) | Martinelline IC50 (µg/mL) |

| Antibiotic Activity | |||

| Bacillus subtilis | >25 | 10 | |

| Staphylococcus aureus | >25 | 25 | |

| Escherichia coli | >25 | >25 | |

| Pseudomonas aeruginosa | >25 | >25 | |

| Cytotoxicity | |||

| B-16 (murine melanoma) | >25 | >25 | |

| M-109 (murine lung carcinoma) | >25 | >25 | |

| Lytic Activity | |||

| Human Red Blood Cells | >25 | >25 |

Data sourced from Witherup et al., 1995.[1]

Bradykinin Receptor Signaling Pathway

Bradykinin receptors (B1 and B2) are G-protein coupled receptors (GPCRs) that, upon activation by bradykinin, initiate a signaling cascade leading to various physiological responses, including inflammation, vasodilation, and pain. This compound exerts its effect by competitively inhibiting the binding of bradykinin to these receptors, thereby attenuating the downstream signaling.

Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The complex structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful syntheses, each employing unique strategies and key reactions.

Total Synthesis via Hetero-Diels-Alder Reaction

One approach involves a protic acid-catalyzed 2:1 hetero-Diels-Alder coupling reaction.

Caption: Workflow for the Total Synthesis of this compound via Hetero-Diels-Alder Reaction.

Methodology: The synthesis commences with a protic acid-catalyzed hetero-Diels-Alder reaction between N-Cbz 2-pyrroline and methyl 4-aminobenzoate to form the core tricyclic structure. Subsequent steps involve the introduction of the guanidine moieties, for instance, through a mercury(II)-promoted guanidinylation to install the sterically hindered N-1 pyrrolidine guanidine, followed by the coupling of the side chain.

Isolation from Martinella iquitosensis

Protocol: The original isolation of this compound was performed from the root bark of Martinella iquitosensis. The general procedure involves:

-

Extraction: The dried and ground root bark is extracted with a suitable organic solvent, such as a mixture of methanol and dichloromethane.

-

Partitioning: The crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to yield pure this compound.

Conclusion

This compound stands as a promising natural product with a unique chemical scaffold and significant biological activity as a bradykinin receptor antagonist. Its complex structure has spurred innovation in synthetic organic chemistry. Further investigation into its pharmacological properties and mechanism of action is warranted to fully elucidate its therapeutic potential, particularly in the fields of inflammation and pain management. The development of more efficient synthetic routes will be crucial for enabling detailed structure-activity relationship studies and advancing this novel compound towards clinical applications.

References

Unveiling Martinellic Acid: A Technical Primer on its Initial Biological Screening

For Immediate Release

A Deep Dive into the Preliminary Pharmacological Assessment of a Novel Bradykinin Receptor Antagonist

This technical guide offers an in-depth overview of the initial biological screening of Martinellic acid, a pioneering natural product identified as a nonpeptide antagonist of bradykinin receptors. This document is tailored for researchers, scientists, and professionals in drug development, providing a consolidated resource on the foundational bioactivity data and experimental methodologies that first characterized this unique molecule.

This compound, along with its congener Martinelline, was first isolated from the Amazonian plant Martinella iquitosensis. These compounds were distinguished as the first naturally occurring nonpeptide antagonists of bradykinin receptors, representing a significant discovery in the exploration of G-protein coupled receptor modulators.

Quantitative Bioactivity Profile

The initial biological evaluation of this compound focused on its affinity for bradykinin B1 and B2 receptors. The following table summarizes the key quantitative data from these preliminary studies, establishing its antagonist profile.

| Compound | Receptor | Assay Type | Ki (nM) |

| This compound | Bradykinin B1 | Radioligand Binding | 1800 ± 200 |

| This compound | Bradykinin B2 | Radioligand Binding | 780 ± 110 |

Core Experimental Protocols

The foundational screening of this compound involved robust radioligand binding assays to determine its affinity for bradykinin receptors. The detailed methodologies are outlined below to facilitate replication and further investigation.

Bradykinin B1 and B2 Receptor Binding Assays

This protocol details the radioligand binding assays used to determine the binding affinity of this compound for the human bradykinin B1 and B2 receptors.

1. Membrane Preparation:

-

Membranes from CHO cells stably expressing either the human bradykinin B1 receptor or the human bradykinin B2 receptor were utilized.

-

Cells were harvested and homogenized in a cold buffer solution (50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant was then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet was washed and resuspended in the assay buffer.

2. Radioligand Binding Assay:

-

The binding assays were performed in a 96-well plate format.

-

Each well contained the respective cell membranes, a specific radioligand ([³H]-des-Arg¹⁰-kallidin for B1 receptors or [³H]-bradykinin for B2 receptors), and varying concentrations of this compound or a control compound.

-

The total binding was determined in the absence of any competing ligand, while non-specific binding was measured in the presence of a saturating concentration of an unlabeled bradykinin analog.

-

The reaction mixture was incubated to allow for binding equilibrium to be reached.

-

Following incubation, the membranes were harvested by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding was calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Ki) values for this compound were determined by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following workflow diagram has been generated.

Signaling Pathway Context

This compound exerts its effects by antagonizing bradykinin receptors, which are G-protein coupled receptors (GPCRs). The binding of bradykinin to its receptors typically initiates a signaling cascade that leads to various physiological responses. The diagram below illustrates the simplified signaling pathway that is inhibited by this compound.

Exploring the Natural Variants of Martinellic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural variants of Martinellic acid, a pyrrolo[3,2-c]quinoline alkaloid with notable biological activity. This document details the isolation, structure, and biological properties of these compounds, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts with diagrams.

Introduction to this compound and its Analogs

This compound and its close analog, martinelline, were first isolated in 1995 from the root bark of the tropical plant Martinella iquitosensis. These compounds feature a unique hexahydropyrrolo[3,2-c]quinoline core structure and have garnered significant interest due to their activity as bradykinin B1 and B2 receptor antagonists[1]. Bradykinin receptors are implicated in a variety of physiological and pathological processes, including inflammation and pain, making antagonists of these receptors promising targets for drug development.

Beyond this compound and martinelline, two other naturally occurring compounds have been identified that share the same core chemical scaffold: incargranine B and seneciobipyrrolidine. These can be considered natural variants of the this compound core. This guide will delve into the known information on these four natural products.

Chemical Structures and Properties

The natural variants of the this compound core are characterized by the hexahydropyrrolo[3,2-c]quinoline skeleton. Variations in the substituent groups attached to this core give rise to the different natural products.

Table 1: Physicochemical Properties of this compound and its Natural Variants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source |

| This compound | C₂₉H₄₅N₉O₂ | 567.73 | Martinella iquitosensis |

| Martinelline | C₃₀H₄₈N₁₀O | 580.77 | Martinella iquitosensis |

| Incargranine B | C₃₄H₄₂N₄O₁₀ | 682.72 | Incarvillea mairei |

| Seneciobipyrrolidine | C₁₈H₂₄N₂ | 268.39 | Senecio scandens[2] |

Isolation and Structure Elucidation: Experimental Protocols

The isolation of these natural products from their respective plant sources involves multi-step extraction and chromatographic purification processes. The structural elucidation relies heavily on modern spectroscopic techniques.

This compound from Martinella iquitosensis

Isolation Protocol:

The original isolation of this compound was reported by Witherup et al. in 1995. The general procedure is as follows:

-

Extraction: The dried and ground root bark of Martinella iquitosensis is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane), followed by extraction with a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate).

-

Chromatography: The enriched fraction is then subjected to a series of chromatographic separations. This may include:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove pigments and other high molecular weight impurities[2].

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are often employed for the final purification of the individual compounds.

-

Structure Elucidation:

The structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex chemical structure and the connectivity of atoms.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores present in the molecule.

Incargranine B from Incarvillea mairei

Isolation Protocol:

Details of the specific isolation protocol for incargranine B from Incarvillea mairei are not extensively detailed in the readily available literature. However, a general approach for alkaloid isolation from plant material would be followed, similar to that described for this compound, involving extraction, solvent partitioning, and multiple steps of column chromatography.

Structure Elucidation:

The structure of incargranine B was also determined by spectroscopic analysis. Notably, its initial structural assignment was later revised based on total synthesis efforts, highlighting the importance of synthetic chemistry in confirming the structures of complex natural products.

Seneciobipyrrolidine from Senecio scandens

Isolation Protocol:

The isolation of alkaloids from Senecio scandens has been reported to involve the following steps[2]:

-

Extraction: The plant material is extracted with a suitable solvent.

-

Chromatography: The crude extract is subjected to chromatography on silica gel and Sephadex LH-20 columns to separate the different alkaloid components[2].

Structure Elucidation:

The structure of seneciobipyrrolidine was determined through spectral analysis and chemical evidence[2].

Biological Activity

The known biological activities of this compound and its natural variants are summarized below.

Table 2: Biological Activity of this compound and its Natural Variants

| Compound | Biological Target/Activity | Quantitative Data (IC₅₀/EC₅₀) |

| This compound | Bradykinin B1 and B2 receptor antagonist | Micromolar binder |

| Martinelline | Bradykinin B1 and B2 receptor antagonist | Micromolar binder |

| Incargranine B | Not yet reported | - |

| Seneciobipyrrolidine | Not yet reported | - |

Biosynthetic Considerations

The biosynthesis of the pyrrolo[3,2-c]quinoline core of these natural products is an area of ongoing research. Understanding the biosynthetic pathway is crucial as it can provide insights into the potential for discovering further natural variants and for developing biocatalytic production methods.

Below is a conceptual workflow for the investigation of the biosynthetic pathway.

Signaling Pathways

The primary reported biological activity of this compound and martinelline is the antagonism of bradykinin B1 and B2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by bradykinin, trigger intracellular signaling cascades leading to various physiological responses, including inflammation and pain.

The diagram below illustrates a simplified signaling pathway of bradykinin receptors and the point of intervention for antagonists like this compound.

Future Directions

The exploration of natural variants of this compound is an active area of research. Key future directions include:

-

Discovery of New Variants: Further investigation of Martinella, Incarvillea, and Senecio species, as well as other related plant genera, may lead to the discovery of new analogs with potentially improved biological activities.

-

Elucidation of Biosynthesis: A complete understanding of the biosynthetic pathway will be instrumental for synthetic biology approaches to produce these complex molecules.

-

Pharmacological Characterization: Comprehensive pharmacological profiling of incargranine B and seneciobipyrrolidine is needed to understand their therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs based on the natural product scaffolds will be crucial for defining the structural requirements for potent and selective biological activity.

This guide serves as a foundational resource for researchers interested in the fascinating chemistry and biology of this compound and its natural variants. The unique chemical architecture and promising biological activity of these compounds ensure that they will remain a focus of natural product chemistry and drug discovery for years to come.

References

An In-Depth Technical Guide to Martinellic Acid and its Relationship to Martinelline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinellic acid and its derivative, martinelline, are intricate alkaloids possessing a unique hexahydropyrrolo[3,2-c]quinoline core. Isolated from the Amazonian medicinal plant Martinella iquitosensis, these compounds have garnered significant interest within the scientific community. Martinelline, in particular, has been identified as the first naturally occurring nonpeptidic antagonist of the bradykinin B2 receptor, a key player in inflammation and pain signaling pathways. This technical guide provides a comprehensive overview of the chemical relationship between this compound and martinelline, their biological activities with a focus on bradykinin B2 receptor antagonism, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the pertinent signaling pathway.

Introduction

The rich biodiversity of the Amazon rainforest has long been a source of novel chemical entities with therapeutic potential. Among these are this compound and martinelline, two guanidine alkaloids first isolated from the roots of Martinella iquitosensis and Martinella obovata.[1] These plants have a history of use in traditional medicine for treating eye ailments and inflammation.[1] The complex molecular architecture of these alkaloids, featuring a hexahydropyrrolo[3,2-c]quinoline scaffold, has presented a significant challenge and an attractive target for synthetic chemists.

This guide will delve into the core aspects of this compound and martinelline, providing researchers and drug development professionals with a detailed understanding of their chemistry, biological function, and the methodologies employed in their study.

Chemical Structure and Relationship

This compound and martinelline share the same fundamental hexahydropyrrolo[3,2-c]quinoline core structure. The key distinction between the two lies in the functional group at the C-8 position of the quinoline ring. This compound possesses a carboxylic acid at this position, while martinelline is the corresponding ester, featuring a more complex side chain. This structural relationship is pivotal, as the esterification of this compound to form martinelline significantly enhances its biological activity.

Table 1: Chemical Properties of this compound and Martinelline

| Property | This compound | Martinelline |

| Molecular Formula | C27H41N7O2 | C33H52N10O2 |

| Molecular Weight | 495.67 g/mol | 620.83 g/mol |

| Core Structure | Hexahydropyrrolo[3,2-c]quinoline | Hexahydropyrrolo[3,2-c]quinoline |

| Key Functional Group | Carboxylic Acid at C-8 | Ester at C-8 |

Biological Activity and Mechanism of Action

The primary biological target of martinelline is the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. Martinelline acts as a nonpeptidic antagonist of this receptor, a significant discovery as it represents a novel class of compounds with this activity.[1] this compound, by contrast, is considered to be less biologically active.[1]

Bradykinin B2 Receptor Antagonism

Table 2: Binding Affinities of Selected Bradykinin B2 Receptor Antagonists

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Icatibant | Human B2 | Radioligand Binding | 0.60 | - | [2] |

| Compound 1 | Human B2 | Radioligand Binding | 3.8 | - | [2] |

| Compound 2 | Human B2 | Radioligand Binding | 3.9 | - | [2] |

| Compound 3 | Human B2 | Radioligand Binding | 0.50 | - | [2] |

| MEN16132 | Rat B2 | Radioligand Binding | 0.65 | - | [3] |

| Icatibant | Rat B2 | Radioligand Binding | 4.60 | - | [3] |

| FR173657 | Human B2 | Radioligand Binding | - | 2.9 | [4] |

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is coupled to both Gq and Gi proteins. Upon agonist binding, the receptor activates these G-proteins, initiating a cascade of intracellular signaling events. The antagonism by martinelline presumably involves the competitive binding to the receptor, thereby preventing the conformational changes required for G-protein activation.

References

- 1. Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes [ccspublishing.org.cn]

- 2. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]

- 3. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Theoretical Conformational Analysis of Martinellic Acid: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Martinellic acid, a natural product isolated from the roots of Martinella iquitosensis, has garnered significant interest within the medicinal chemistry community.[1][2] Its complex, stereochemically rich hexahydropyrrolo[3,2-c]quinoline core and guanidine-containing side chains present a formidable synthetic challenge and a compelling subject for structural and functional studies.[2] Of particular note is its established activity as a bradykinin receptor antagonist, suggesting its potential as a lead compound for the development of novel therapeutics.[1][3][4][5]

Computational Methodology for Conformational Analysis

A robust theoretical conformational analysis of a flexible molecule like this compound typically involves a multi-step computational approach. This process begins with the generation of a diverse set of possible conformations and culminates in high-level quantum mechanical calculations to accurately determine their relative energies.

Initial 3D Structure Generation and Preparation

The first step is to generate a reasonable starting 3D structure of this compound. This can be accomplished using molecular building software (e.g., Avogadro, ChemDraw 3D). The protonation state of the molecule at a physiological pH (typically 7.4) should be carefully considered, particularly for the carboxylic acid and guanidine groups.

Conformational Search

Due to the presence of multiple rotatable bonds, this compound can exist in a vast number of conformations. A systematic or stochastic conformational search is necessary to explore this landscape.

Experimental Protocol:

-

Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94s, OPLS3e) is chosen to rapidly calculate the potential energy of different conformations. The choice of force field should be validated for its ability to accurately model the types of interactions present in this compound (e.g., hydrogen bonding, torsional potentials of the heterocyclic core).

-

Search Algorithm: A conformational search algorithm is employed to generate a diverse population of low-energy conformers. Common methods include:

-

Systematic Search: Rotates each dihedral angle by a defined increment. This method is thorough but computationally expensive for highly flexible molecules.

-

Stochastic/Monte Carlo Search: Randomly perturbs the molecular geometry and accepts or rejects the new conformation based on its energy. This is often more efficient for exploring a large conformational space.

-

Molecular Dynamics (MD) Simulation: Simulates the movement of the molecule over time at a given temperature, allowing it to overcome energy barriers and sample different conformational states. Snapshots from the trajectory can be saved and minimized to identify unique low-energy conformers.

-

-

Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface defined by the chosen force field.

-

Clustering and Pruning: The resulting conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. Redundant and high-energy conformers (e.g., >10-20 kcal/mol above the global minimum) are typically discarded.

Quantum Mechanical Refinement

The geometries and relative energies of the low-energy conformers identified in the molecular mechanics search should be refined using more accurate quantum mechanical (QM) methods.

Experimental Protocol:

-

Method Selection: Density Functional Theory (DFT) is a widely used QM method that offers a good balance of accuracy and computational cost. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) are selected. The choice may be guided by literature precedents for similar molecular systems.

-

Geometry Optimization: The geometry of each unique conformer from the conformational search is re-optimized at the chosen level of QM theory.

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set to obtain more accurate relative energies. Implicit solvent models (e.g., PCM, SMD) can be included to account for the effects of a solvent environment.

-

Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies at a specific temperature.

Data Presentation

The quantitative data generated from the conformational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for how such data would be structured.

Table 1: Key Dihedral Angles of Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Dihedral Angle 3 (°C) | ... |

| MA-Conf-01 | 0.00 | value | value | value | ... |

| MA-Conf-02 | value | value | value | value | ... |

| MA-Conf-03 | value | value | value | value | ... |

| ... | ... | ... | ... | ... | ... |

Table 2: Calculated Coupling Constants for Low-Energy Conformers

| Conformer ID | J(H1-H2) (Hz) | J(H2-H3) (Hz) | J(H3-H4) (Hz) | ... |

| MA-Conf-01 | value | value | value | ... |

| MA-Conf-02 | value | value | value | ... |

| MA-Conf-03 | value | value | value | ... |

| ... | ... | ... | ... | ... |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the computational workflow for conformational analysis and the biological signaling pathway of this compound's target.

Caption: Computational workflow for the theoretical conformational analysis of this compound.

This compound is known to be an antagonist of the bradykinin B2 receptor.[1][3] Bradykinin is a peptide that mediates inflammatory responses through its interaction with G protein-coupled receptors. The binding of an antagonist like this compound would block the downstream signaling cascade initiated by bradykinin.

Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the antagonistic action of this compound.

Conclusion

The theoretical conformational analysis of this compound is a critical step in understanding its structure-activity relationship and for guiding future drug design efforts. Although specific conformational data for this molecule is not currently available, the methodological framework presented in this whitepaper provides a comprehensive guide for researchers to perform such an analysis. By combining molecular mechanics, quantum mechanics, and a systematic workflow, it is possible to elucidate the conformational preferences of this compound, which in turn can inform our understanding of its interaction with the bradykinin B2 receptor and provide a foundation for the rational design of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. First total synthesis of this compound, a naturally occurring bradykinin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C27H41N7O2 | CID 10255246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (±)-Martinellic Acid: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinellic acid, a pyrrolo[3,2-c]quinoline alkaloid isolated from the roots of Martinella iquitosensis, has garnered significant attention from the synthetic community due to its novel molecular architecture and its activity as a non-peptide antagonist for bradykinin B1 and B2 receptors. This document provides a detailed overview of prominent methodologies for the total synthesis of racemic (±)-martinellic acid, presenting comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic strategies.

Comparative Analysis of Synthetic Methodologies

Several distinct strategies have been successfully employed for the total synthesis of (±)-martinellic acid. The following table summarizes the key quantitative data from two prominent approaches, offering a clear comparison of their efficiency.

| Methodology | Key Reaction | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Snider (2002) | Hetero-Diels-Alder (Povarov) Reaction | 9 | 10 | [1] |

| Snider (2001) | Azomethine Ylide [3+2] Cycloaddition | 14 | 3 | [2][3] |

Synthetic Strategies and Key Transformations

Hetero-Diels-Alder (Povarov Reaction) Approach

This approach, developed by Snider and coworkers, features a biomimetic hetero-Diels-Alder reaction as the key step to construct the tricyclic core of this compound.[1][4] A multicomponent coupling of a substituted aniline with two equivalents of an endocyclic enamine under protic acid catalysis affords the desired exo-diastereomer of the pyrroloquinoline skeleton.[1]

Key Features:

-

Convergent Strategy: The core structure is assembled rapidly in a single step from readily available starting materials.

-

Diastereoselectivity: Protic acid catalysis, using camphorsulfonic acid (CSA), was found to be crucial for achieving the desired exo-diastereoselectivity. Lewis acid catalysis, in contrast, favored the undesired endo-diastereomer.[1]

-

Guanidinylation: The synthesis involves a mercury(II)-promoted guanidinylation to install the sterically hindered guanidine groups.[1]

Logical Workflow of the Hetero-Diels-Alder Approach

Caption: Workflow of the Hetero-Diels-Alder approach.

Azomethine Ylide [3+2] Cycloaddition Approach

Another strategy from the Snider group utilizes an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide to construct the pyrroloquinoline ring system.[2][3] This linear synthesis begins with the formation of a vinyl pyrrolidinone from an aniline and a Meldrum's acid-activated vinylcyclopropane.[2]

Key Features:

-

Stepwise Construction: The rings are formed in a more linear fashion compared to the hetero-Diels-Alder approach.

-

Azomethine Ylide Generation: The key intermediate is formed by the condensation of an aldehyde with N-benzylglycine.[2]

-

Guanidine Formation: This route employs a cyanamide-based method for the introduction of the guanidine moiety.[2]

Logical Workflow of the Azomethine Ylide Cycloaddition Approach

Caption: Workflow of the Azomethine Ylide approach.

Experimental Protocols for Key Experiments

Protocol 1: Povarov Reaction for Tricyclic Triamine Core Synthesis

This protocol describes the key hetero-Diels-Alder reaction to form the core structure of this compound, as reported by Snider and coworkers.[1]

Materials:

-

Methyl 4-aminobenzoate

-

N-Cbz 2-pyrroline

-

Camphorsulfonic acid (CSA)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for flash chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of methyl 4-aminobenzoate (1.0 equiv) in anhydrous THF, add N-Cbz 2-pyrroline (2.0 equiv).

-

Add camphorsulfonic acid (CSA) (5 mol %) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to separate the exo and endo diastereomers, affording the desired exo adduct.[1] In a reported experiment, this reaction yielded the desired product in 74% yield with an 11:89 diastereomeric ratio in favor of the exo product.[1]

Protocol 2: Azomethine Ylide Formation and [3+2] Cycloaddition

This protocol outlines the formation of the tetracyclic lactam intermediate via an azomethine ylide cycloaddition, a key step in an alternative synthesis by the Snider group.[2]

Materials:

-

Aldehyde intermediate (derived from the vinyl pyrrolidinone)

-

N-benzylglycine

-

Toluene

-

Silica gel for flash chromatography

-

Standard laboratory glassware, magnetic stirrer, and Dean-Stark apparatus

Procedure:

-

To a solution of the aldehyde intermediate (1.0 equiv) in toluene, add N-benzylglycine (1.0 equiv).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Maintain the reaction at reflux for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel to separate the diastereomeric tetracyclic lactams. A reported yield for the desired cis, anti fused tetracyclic lactam was 57%.[2]

Protocol 3: Guanidinylation via Cyanamide Intermediate

This protocol details a method for introducing the guanidine functionality onto a hindered secondary amine, as utilized in the azomethine ylide approach.[2]

Materials:

-

Hindered amine precursor

-

Cyanogen bromide

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

3-methyl-2-buten-1-amine

-

Hexafluoro-2-propanol

Procedure:

Part A: Cyanamide Formation

-

Treat the hindered amine precursor with cyanogen bromide in ethanol in the presence of sodium bicarbonate.

-

Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

-